![molecular formula C21H31N3O2 B3813369 N-butyl-7-(3-methylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B3813369.png)
N-butyl-7-(3-methylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide
Overview
Description
N-butyl-7-(3-methylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide, also known as BNTX, is a compound that has recently gained attention in scientific research due to its potential as a tool for studying the function of certain brain receptors. BNTX is a selective antagonist of the κ-opioid receptor, which is involved in a variety of physiological and behavioral processes, including pain perception, stress response, and addiction.
Mechanism of Action
N-butyl-7-(3-methylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide acts as a selective antagonist of the κ-opioid receptor, blocking the binding of endogenous ligands such as dynorphin. This results in a decrease in the activity of the κ-opioid system, which can have a variety of physiological and behavioral effects.
Biochemical and Physiological Effects:
N-butyl-7-(3-methylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide has been shown to have a variety of effects on the body and brain. In animal studies, N-butyl-7-(3-methylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide has been shown to reduce stress-induced analgesia, decrease the rewarding effects of drugs of abuse, and increase locomotor activity. These effects are thought to be due to the blockade of the κ-opioid receptor by N-butyl-7-(3-methylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide.
Advantages and Limitations for Lab Experiments
One advantage of using N-butyl-7-(3-methylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide in lab experiments is its high selectivity for the κ-opioid receptor, which allows for specific manipulation of this system without affecting other receptors. However, one limitation of using N-butyl-7-(3-methylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over long periods of time.
Future Directions
There are several potential future directions for research involving N-butyl-7-(3-methylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide. One area of interest is the role of the κ-opioid system in stress-related disorders such as depression and anxiety. N-butyl-7-(3-methylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide could be used to investigate the potential therapeutic effects of blocking this system in these disorders. Additionally, further research is needed to fully understand the physiological and behavioral effects of N-butyl-7-(3-methylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide and its potential as a tool for studying the κ-opioid system.
Scientific Research Applications
N-butyl-7-(3-methylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide has been used extensively in scientific research to study the function of the κ-opioid receptor. This receptor is involved in a variety of physiological and behavioral processes, including pain perception, stress response, and addiction. By selectively blocking this receptor, N-butyl-7-(3-methylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide can be used to investigate the role of the κ-opioid system in these processes.
properties
IUPAC Name |
N-butyl-7-[(3-methylphenyl)methyl]-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c1-3-4-11-22-20(26)24-13-10-21(16-24)9-6-12-23(19(21)25)15-18-8-5-7-17(2)14-18/h5,7-8,14H,3-4,6,9-13,15-16H2,1-2H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTANDNJTXUNQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N1CCC2(C1)CCCN(C2=O)CC3=CC=CC(=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-7-(3-methylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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